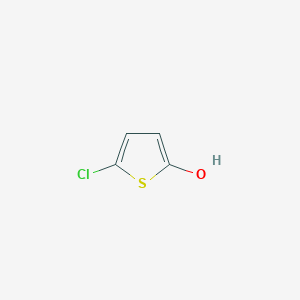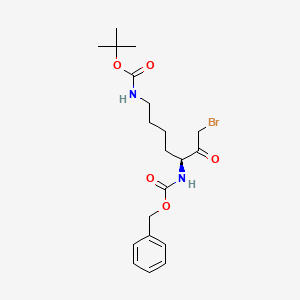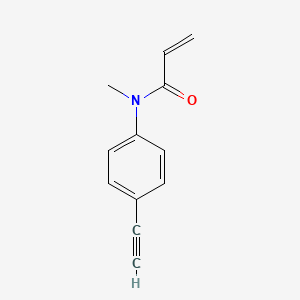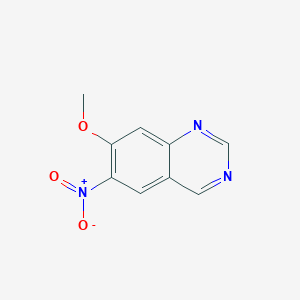
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride is a compound that features a pyrrolidine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization and coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized through the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP .
Industrial Production Methods
Industrial production of such compounds often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to favor the desired product while minimizing side reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural features.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A cyclic secondary amine with similar structural features.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride is unique due to the combination of the pyrrolidine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
5-pyrrolidin-3-yl-1,2-dihydropyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c11-7-3-6(9-10-7)5-1-2-8-4-5;/h3,5,8H,1-2,4H2,(H2,9,10,11);1H |
InChI Key |
AGYUKJNQGKCJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=O)NN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)





![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)

![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)

![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)

